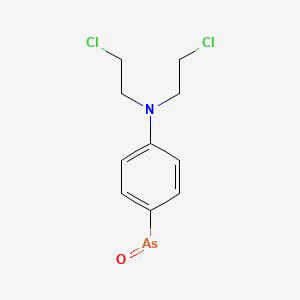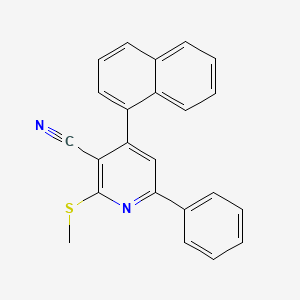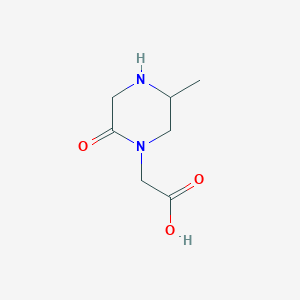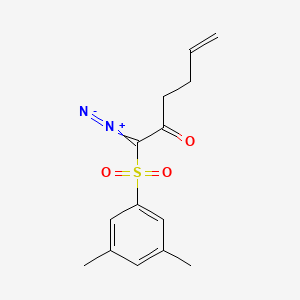![molecular formula C48H102N2O2Si2 B14177712 Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- CAS No. 856908-54-8](/img/structure/B14177712.png)
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- is a synthetic compound with the molecular formula C48H102N2O2Si2. This compound is characterized by the presence of a piperazine ring substituted with two dimethyloctadecylsilyl groups via ethoxy linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- typically involves the reaction of piperazine with 2-(dimethyloctadecylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- finds applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of specialty coatings and lubricants due to its unique surface-active properties.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler analog with a wide range of pharmacological activities.
1,4-Bis(2-hydroxyethyl)piperazine: Another derivative used in the synthesis of polyurethanes and as a buffering agent.
N,N’-Bis(2-hydroxyethyl)piperazine: Known for its use in the preparation of surfactants and corrosion inhibitors.
Uniqueness
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- is unique due to its long hydrophobic chains and siloxy groups, which impart distinct surface-active properties. This makes it particularly valuable in applications requiring amphiphilic compounds with high stability and specific interaction capabilities.
Propiedades
Número CAS |
856908-54-8 |
|---|---|
Fórmula molecular |
C48H102N2O2Si2 |
Peso molecular |
795.5 g/mol |
Nombre IUPAC |
2-[4-[2-[dimethyl(octadecyl)silyl]oxyethyl]piperazin-1-yl]ethoxy-dimethyl-octadecylsilane |
InChI |
InChI=1S/C48H102N2O2Si2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-47-53(3,4)51-45-43-49-39-41-50(42-40-49)44-46-52-54(5,6)48-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-48H2,1-6H3 |
Clave InChI |
XYNZQDRUSFZOPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCCN1CCN(CC1)CCO[Si](C)(C)CCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)




![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)

![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)

![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)

![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)

![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
